(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
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Overview
Description
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of ω-transaminase enzymes, which catalyze the asymmetric synthesis of the compound from its prochiral ketone precursor . The reaction conditions often include a temperature range of 35-40°C and a pH of 8.0, with simple alcohols like ethanol or isopropanol serving as cosolvents .
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride may involve large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts expressing the necessary enzymes to achieve high yields and enantiomeric purity. The use of bioreactors and optimized reaction conditions ensures efficient production on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, primary amines, and various ester derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral recognition processes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
- ®-4-(1-Aminoethyl)phenol hydrochloride
Uniqueness
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its chiral nature also enhances its selectivity in biological systems, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H18ClNO2 |
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Molecular Weight |
243.73 g/mol |
IUPAC Name |
ethyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13;/h4-7,9H,3,8,13H2,1-2H3;1H/t9-;/m1./s1 |
InChI Key |
OSHBRVWGYGNYRP-SBSPUUFOSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CC=C(C=C1)[C@@H](C)N.Cl |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C)N.Cl |
Origin of Product |
United States |
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